molecular formula C32H27N5O9 B12393688 [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12393688
M. Wt: 625.6 g/mol
InChI Key: ZRUBMBDKEFRLPP-HTNXJRNASA-N
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Description

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes azidomethyl, dioxopyrimidinyl, dibenzoyloxy, and methyloxolan groups

Preparation Methods

The synthesis of [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate involves multiple steps, including the formation of the azidomethyl group and the incorporation of the dioxopyrimidinyl moiety. The synthetic route typically starts with the preparation of the core oxolan structure, followed by the introduction of the azidomethyl and dioxopyrimidinyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized under specific conditions to form different products.

    Reduction: The dioxopyrimidinyl moiety can undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The benzoate group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate involves its interaction with molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, while the dioxopyrimidinyl moiety can interact with nucleic acids and proteins. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in specific functional groups, leading to unique properties and applications

Properties

Molecular Formula

C32H27N5O9

Molecular Weight

625.6 g/mol

IUPAC Name

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H27N5O9/c1-32(46-29(41)22-15-9-4-10-16-22)25(45-28(40)21-13-7-3-8-14-21)24(19-43-27(39)20-11-5-2-6-12-20)44-30(32)37-18-23(17-34-36-33)26(38)35-31(37)42/h2-16,18,24-25,30H,17,19H2,1H3,(H,35,38,42)/t24-,25?,30-,32+/m1/s1

InChI Key

ZRUBMBDKEFRLPP-HTNXJRNASA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=C(C(=O)NC4=O)CN=[N+]=[N-])OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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